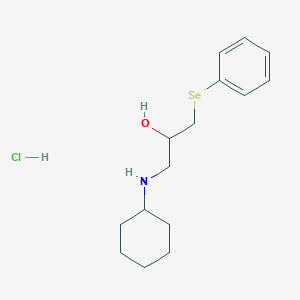
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a cyclohexylamino group, a phenylselanyl group, and a propanol backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexylamine with a suitable phenylselanyl precursor under controlled conditions. One common method involves the use of a Cu-catalyzed Ugi reaction, where aromatic aldehydes, anilines, acids, and isocyanides are condensed to form bis-amides in methanol at room temperature . This method employs simple reaction conditions, including CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia using cyclohexanol . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylselanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted amino alcohols, phenylselanyl derivatives, and other organic compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of various organic intermediates and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino alcohols and phenylselanyl derivatives, such as:
- Cyclohexylamine
- Phenylselanyl alcohol
- 3-(Cyclohexylamino)propanesulfonic acid
Uniqueness
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is unique due to its combination of cyclohexylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
92953-04-3 |
|---|---|
Molekularformel |
C15H24ClNOSe |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
1-(cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NOSe.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H |
InChI-Schlüssel |
YKOBUQKPSVUVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC(C[Se]C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




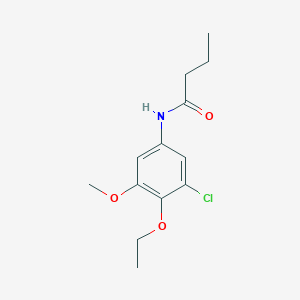
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
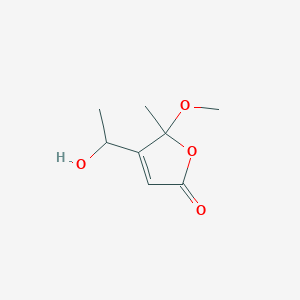
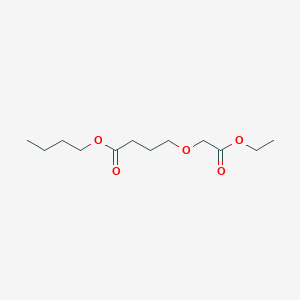
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
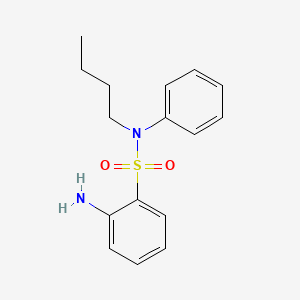
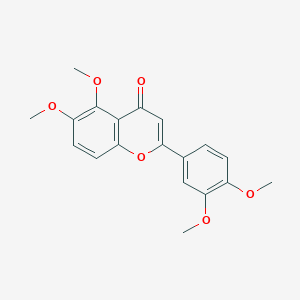
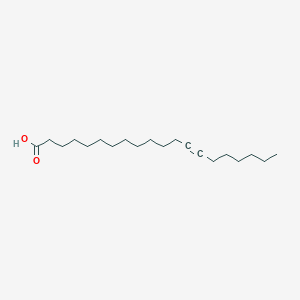
![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

